molecular formula C10H9NS B1391893 2-Methyl-4-(3-thienyl)pyridine CAS No. 1187163-37-6

2-Methyl-4-(3-thienyl)pyridine

Cat. No.: B1391893
CAS No.: 1187163-37-6
M. Wt: 175.25 g/mol
InChI Key: AAGUFRGVBBFNRD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two aromatic systems in a single molecule makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-thienyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of thiophene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Another method involves the direct C-H activation of pyridine and thiophene derivatives. This approach utilizes transition metal catalysts, such as palladium or rhodium, to activate the C-H bonds in both the pyridine and thiophene rings, allowing for the formation of the desired product through a series of oxidative addition and reductive elimination steps .

Industrial Production Methods

Industrial production of this compound often relies on continuous flow synthesis techniques. These methods offer several advantages over traditional batch processing, including improved reaction control, higher efficiency, and reduced waste. In a typical continuous flow setup, the reactants are continuously fed into a reactor, where they undergo the desired chemical transformations under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-thienyl)pyridine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(3-thienyl)pyridine has found applications in various scientific research fields:

Comparison with Similar Compounds

2-Methyl-4-(3-thienyl)pyridine can be compared with other similar compounds, such as:

    2-Methyl-4-(2-thienyl)pyridine: This compound has a similar structure but with the thiophene ring attached at a different position.

    2-Methyl-5-(3-thienyl)pyridine: This compound has the thiophene ring attached at the 5-position of the pyridine ring.

    2-Methyl-4-(3-furyl)pyridine: This compound features a furan ring instead of a thiophene ring.

Properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUFRGVBBFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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